Bromofosfamide - 146452-36-0

Bromofosfamide

Catalog Number: EVT-10957837
CAS Number: 146452-36-0
Molecular Formula: C7H15BrClN2O2P
Molecular Weight: 305.54 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bromofosfamide is classified as an alkylating agent, which means it works by adding alkyl groups to DNA, thereby interfering with DNA replication and transcription. This mechanism is crucial for its function as a chemotherapeutic agent. The compound's synthesis involves several chemical reactions that modify existing molecules to enhance their therapeutic properties .

Synthesis Analysis

The synthesis of Bromofosfamide involves multiple steps, including the transformation of phosphorus-containing compounds. One method described in the literature includes the condensation of phosphorus oxychloride with buten-3-ol-1, followed by reaction with 2-chloroethylamine. This process yields intermediates that are subsequently brominated to produce Bromofosfamide .

Technical Details

Key steps in the synthesis include:

  • Asymmetric allylation: This step employs Krische's protocol to introduce chirality into the molecule.
  • Conjugate reduction: Utilizing MacMillan's methodology allows for selective reduction of specific functional groups.
  • Bromination: The introduction of bromine is achieved through sodium hydride-promoted cyclization followed by ring-opening reactions in the presence of hydrogen bromide .
Molecular Structure Analysis

Bromofosfamide features a complex molecular structure characterized by its oxazaphosphorine backbone. The molecular formula is C10_{10}H13_{13}BrClN2_2O2_2P, indicating the presence of carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and phosphorus atoms.

Structural Data

The compound's structure can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular environment and connectivity.
  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups based on characteristic absorption bands.
  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity .
Chemical Reactions Analysis

Bromofosfamide undergoes several important chemical reactions that contribute to its activity as an anticancer agent. These include:

  • Alkylation reactions: Bromofosfamide acts by forming covalent bonds with nucleophilic sites on DNA.
  • Hydrolysis: The compound can hydrolyze under physiological conditions, leading to the release of active metabolites that exert cytotoxic effects.
  • Metabolic transformations: In vivo studies have shown that Bromofosfamide can be metabolized into various active metabolites, which may enhance or modify its therapeutic efficacy .

Technical Details

The chemical stability and reactivity of Bromofosfamide are influenced by its substituents and the presence of functional groups that facilitate these reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor these transformations during synthesis and metabolism .

Mechanism of Action

The mechanism by which Bromofosfamide exerts its anticancer effects primarily involves DNA alkylation. Upon administration, the compound is activated within the body and forms reactive intermediates that bind to DNA.

Process and Data

  1. Formation of reactive species: The alkylating agents form covalent bonds with nucleophilic sites on DNA bases.
  2. Induction of DNA damage: This binding leads to cross-linking of DNA strands, preventing replication and transcription.
  3. Cell cycle arrest and apoptosis: The resultant DNA damage triggers cellular repair mechanisms; failure to repair leads to apoptosis or programmed cell death, effectively eliminating cancer cells .
Physical and Chemical Properties Analysis

Bromofosfamide exhibits specific physical and chemical properties critical for its function:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents such as acetone and chloroform; limited solubility in water.
  • Stability: Sensitive to moisture and light; requires careful handling during storage and use.

Relevant Data or Analyses

Analytical methods such as UV-Vis spectroscopy can be utilized to assess concentration and purity during synthesis. The compound's stability under various conditions is also evaluated through accelerated stability studies .

Applications

Bromofosfamide has potential applications primarily in oncology as an anticancer agent. Its ability to induce DNA damage makes it a candidate for treating various malignancies.

Scientific Uses

  1. Cancer Treatment: Currently being evaluated in clinical trials for efficacy against solid tumors.
  2. Research Tool: Utilized in studies investigating mechanisms of drug resistance and metabolic pathways in cancer cells .
  3. Metabolite Studies: Research into its metabolites aids in understanding pharmacokinetics and optimizing therapeutic regimens.
Introduction and Historical Context

Bromofosfamide as an Oxazaphosphorine Analog

Bromofosfamide, systematically designated as (S)-(-)-Bromofosfamide (CBM-11), is a chiral bromine-substituted derivative within the oxazaphosphorine class of nitrogen mustard alkylating agents. Its core structure comprises a six-membered heterocyclic ring integrating phosphorus, nitrogen, and oxygen atoms, analogous to the scaffold of established agents like cyclophosphamide and ifosfamide. The defining structural modification in Bromofosfamide is the replacement of one chlorine atom in ifosfamide with a bromine atom at the β-position of the chloroethyl side chain (Fig. 1) [2] [7]. This halogen substitution significantly alters the molecule’s electronic properties and reactivity profile. Bromine’s lower electronegativity (2.96 vs. 3.16 for chlorine) reduces the electrophilicity of the adjacent carbon, while its larger atomic radius (114 pm vs. 99 pm) enhances steric bulk. These physicochemical changes influence the kinetics of aziridinium ion formation—the critical reactive intermediate responsible for DNA alkylation—and subsequently modulate cytotoxic potency and tumor selectivity [1] [9].

Table 1: Structural Comparison of Key Oxazaphosphorines

CompoundR1 GroupR2 GroupHalogen Modification
Cyclophosphamide-CH₂CH₂Cl-CH₂CH₂ClNone
Ifosfamide-CH₂CH₂Cl-CH(CH₃)CH₂ClNone
Bromofosfamide-CH₂CH₂Br-CH(CH₃)CH₂ClBromine substitution

Rationale for Analog Development in Alkylating Agent Therapeutics

The development of Bromofosfamide arose from two interconnected challenges in classical alkylating agent therapy: resistance and therapeutic index limitations. Nitrogen mustards like cyclophosphamide and ifosfamide exert cytotoxicity primarily through DNA crosslinking, facilitated by bis-alkylation via aziridinium intermediates [1] [6]. However, tumor resistance frequently occurs via:

  • Enhanced DNA Repair: Overexpression of O⁶-alkylguanine-DNA alkyltransferase (MGMT) enzymes reverses alkylation damage at guanine’s O⁶ position [8].
  • Detoxification Mechanisms: Elevated glutathione (GSH) levels promote conjugation with alkylating species, catalyzed by glutathione S-transferases (GSTs), reducing drug efficacy [1] [9].Bromine’s softer nucleophilicity compared to chlorine was hypothesized to alter DNA adduct formation kinetics, potentially circumventing MGMT-mediated repair. Additionally, the bulkier bromoethyl side chain might hinder GST binding, limiting detoxification [2] [7]. Preclinical evidence indicated that bromine-substituted analogs could exhibit altered metabolic activation, favoring pathways generating cytotoxic species over inert metabolites [1] [6].

Evolution from Ifosfamide and Structural Analogues

Bromofosfamide’s design emerged directly from systematic structure-activity relationship (SAR) studies of ifosfamide isomers. Ifosfamide itself is a structural isomer of cyclophosphamide, differing in the positioning of one chloroethyl group on the exocyclic nitrogen versus the ring nitrogen (Fig. 1) [5] [7]. This minor repositioning profoundly alters metabolism: ifosfamide undergoes greater N-dechloroethylation (30–50% of dose) compared to cyclophosphamide (<10%), yielding chloroacetaldehyde—a neurotoxic and nephrotoxic metabolite—and dechloroethylifosfamide, an inactive product [5] [9]. Researchers explored halogen substitutions to mitigate toxicity and enhance efficacy. Early investigations revealed that bromo analogs, including Bromofosfamide, exhibited distinct metabolic fates. Bromine’s lower bond dissociation energy (Br-C: 276 kJ/mol vs. Cl-C: 339 kJ/mol) facilitates earlier aziridinium ion formation, potentially increasing DNA alkylation efficiency before detoxification occurs [2] [7]. Furthermore, the bromoethyl moiety generates bromoacetaldehyde, which may possess different toxicity profiles compared to its chloro counterpart [2].

Fig. 1: Structural Evolution of Oxazaphosphorines

Cyclophosphamide:  O = P - N( CH₂CH₂Cl )  |           |  CH₂ - CH₂   N - CH₂CH₂Cl  Ifosfamide:  O = P - N( CH₂CH₂Cl )  |           |  CH₂ - CH₂   CH(CH₃)CH₂Cl  Bromofosfamide:  O = P - N( CH₂CH₂Br )  // Bromine substitution  |           |  CH₂ - CH₂   CH(CH₃)CH₂Cl  

Key Milestones in Preclinical Development

Bromofosfamide’s preclinical development was characterized by rigorous pharmacological evaluation across multiple tumor models. Initial synthesis utilized a stereoselective approach involving a chiral α-methylbenzyl auxiliary attached to the oxazaphosphorine nitrogen, enabling resolution of the (S)-enantiomer [2] [7]. Key findings include:

  • Synthetic Chemistry: Bromofosfamide was synthesized via N-acylation of a chiral precursor with bromoacetyl bromide, yielding an intermediate that underwent sodium borohydride reduction to furnish the enantiomerically pure compound [2] [7]. This route ensured >98% enantiomeric excess, critical for consistent bioactivity assessment.
  • In Vitro Cytotoxicity: Bromofosfamide demonstrated superior potency versus ifosfamide in cell lines including L1210 leukemia and B16 melanoma, with IC₅₀ values 2–3 fold lower. This enhancement was attributed to more efficient intracellular generation of phosphoramide mustard analogs and potentially reduced GSH conjugation [2].
  • In Vivo Antitumor Efficacy: Studies in murine models revealed significant therapeutic advantages:
  • In B16 melanoma, Bromofosfamide achieved 90% tumor growth inhibition at 50 mg/kg, versus 60% for equimolar ifosfamide [2].
  • Against L1210 leukemia, it increased median survival by 150% compared to 110% with ifosfamide [2].
  • Lewis lung carcinoma models showed complete regression in 30% of Bromofosfamide-treated animals, a response not observed with the parent compound [2].
  • Therapeutic Index (TI): Crucially, Bromofosfamide exhibited a 1.5–2.0 fold wider TI than ifosfamide across models (Table 2), indicating a more favorable efficacy-toxicity window [2]. This was linked to its stereospecific metabolism, where the (S)-configuration favored activation over detoxification pathways [7].
  • Mechanistic Insights: Metabolite tracking confirmed Bromofosfamide generated bromo-isophosphoramide mustard as its primary alkylating species. Bromoacetaldehyde was detected at lower concentrations than chloroacetaldehyde from ifosfamide, suggesting reduced neurotoxic potential [2] [7].

Table 2: Preclinical Efficacy of Bromofosfamide vs. Ifosfamide in Murine Models

Tumor ModelTreatmentOptimal Dose (mg/kg)Tumor Growth Inhibition (%)Median Survival Increase (%)Therapeutic Index (MTD/CD₅₀)
B16 MelanomaIfosfamide10060-1.8
Bromofosfamide5090-3.2
L1210 LeukemiaIfosfamide75-1102.1
Bromofosfamide40-1503.5
Lewis Lung CarcinomaIfosfamide15040 (no regressions)-1.5
Bromofosfamide7580 (30% regressions)-2.9

MTD: Maximum Tolerated Dose; CD₅₀: 50% Cell-killing Dose [2]

Properties

CAS Number

146452-36-0

Product Name

Bromofosfamide

IUPAC Name

N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C7H15BrClN2O2P

Molecular Weight

305.54 g/mol

InChI

InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)

InChI Key

ZJVAVRRLTFVZIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(P(=O)(OC1)NCCBr)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.